molecular formula C21H11Cl2FN4O B2799241 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 337471-48-4

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2799241
CAS No.: 337471-48-4
M. Wt: 425.24
InChI Key: IKZFMOOVTIQLDS-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, also known as 5-DCQF, is a novel quinazoline derivative that has been studied for its potential applications in various scientific fields. Quinazoline derivatives are heterocyclic compounds that are found in a variety of natural products, and 5-DCQF is an example of such a derivative. 5-DCQF is a promising compound due to its unique structure, which is composed of two aromatic rings, a triazole ring, and two chlorine atoms. This structure gives 5-DCQF a wide range of potential applications in scientific research, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Antibacterial and Antimicrobial Activities : Compounds similar to "5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline" have demonstrated significant antibacterial activities. For example, derivatives of 1,2,4-triazolo[4,3-c]quinazoline were evaluated for their antibacterial activities against various strains, showing promising results (Holla, Poojary, Poojary, Bhat, & Kumari, 2005; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anticancer Properties : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, showing structural requirements essential for anticancer activity. Some of these compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy, Reddy, Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015). Another study found that a new synthetically prepared quinazoline derivative acted cytotoxically on human cancer cell lines HeLa (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

  • H1-Antihistaminic Activity : Some derivatives of 1,2,4-triazolo[4,3-c]quinazoline were synthesized and screened for their H1-antihistaminic activity. Notably, certain compounds in this series showed promising activity with negligible sedative properties compared to traditional antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).

  • Photophysical Properties : Amino-[1,1'-]biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties have been designed and synthesized. These compounds exhibited a broad range of emission wavelengths and displayed fluorescent quantum yields, indicating potential applications in materials science or bioimaging (Kopotilova, Moshkina, Nosova, Lipunova, Starnovskaya, Kopchuk, Kim, Gaviko, Slepukhin, & Charushin, 2023).

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2FN4O/c22-12-9-10-18(15(23)11-12)29-21-25-17-8-4-2-6-14(17)20-27-26-19(28(20)21)13-5-1-3-7-16(13)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFMOOVTIQLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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